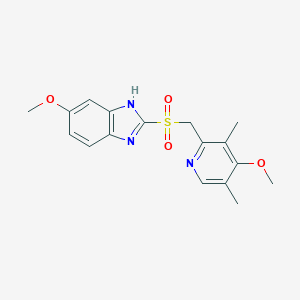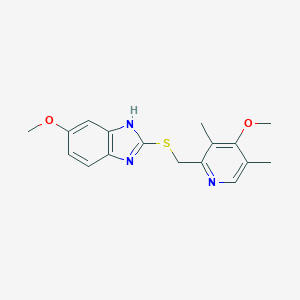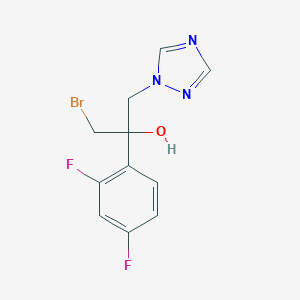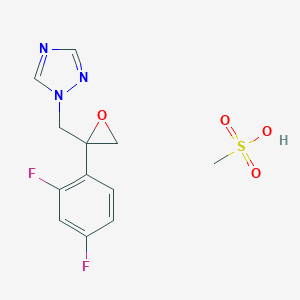
Famotidine cyanoamidine
Overview
Description
Famotidine cyanoamidine is a derivative of famotidine, a well-known histamine H2 receptor antagonist. Famotidine is widely used to reduce stomach acid production and treat conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . This compound retains the core structure of famotidine but includes a cyanoamidine group, which may impart unique chemical and pharmacological properties.
Mechanism of Action
Target of Action
Famotidine cyanoamidine primarily targets the histamine H2 receptors . These receptors play a crucial role in the secretion of gastric acid in the stomach. By acting on these receptors, famotidine can control the conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .
Mode of Action
This compound acts as a competitive antagonist at the histamine H2 receptors . This means it competes with histamine for binding to the H2 receptors, thereby inhibiting the action of histamine. As a result, this compound effectively inhibits gastric acid secretion . It has been found to be significantly more potent at inhibiting gastric acid secretion than other H2 receptor antagonists, such as cimetidine and ranitidine .
Biochemical Pathways
This compound affects the biochemical pathway involving the vagus nerve inflammatory reflex . This reflex is a brain-integrated mechanism that inhibits inflammation via alpha 7 nicotinic acetylcholine receptor (α7nAChR) signal transduction . By activating this reflex, famotidine can prevent cytokine storm, a severe immune reaction that can occur in conditions like COVID-19 .
Pharmacokinetics
This compound exhibits a biexponential decay in the plasma concentration-time profile, with a distribution half-life of about 0.18 to 0.5 hours and an elimination half-life of about 2 to 4 hours . It is primarily eliminated unchanged in the urine . The total body and renal clearances of famotidine correlate significantly with creatinine clearance . Famotidine’s clearance is reduced in patients with renal insufficiency and in elderly patients, indicating that the maintenance dosage should be reduced in these patient groups .
Result of Action
The primary result of this compound’s action is the inhibition of gastric acid secretion . This leads to relief from symptoms associated with conditions like gastric ulcers and GERD . Additionally, famotidine has been found to significantly reduce serum and splenic lipopolysaccharide (LPS)-stimulated tumor necrosis factor (TNF) and IL-6 concentrations, thereby improving survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, co-administration of potent acids can reduce the oral absorption of famotidine by 20 to 30% . Famotidine is more potent when administered intrathecally, suggesting a primarily central nervous system mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of famotidine cyanoamidine typically involves the introduction of the cyanoamidine group into the famotidine molecule. This can be achieved through various synthetic routes, including:
Nucleophilic substitution: The cyanoamidine group can be introduced by reacting famotidine with a suitable cyanoamidine precursor under nucleophilic substitution conditions.
Amidation: Another approach involves the amidation of a cyano group with an amine derivative of famotidine.
Industrial Production Methods: Industrial production of this compound would likely follow similar principles to those used for famotidine, with optimization for large-scale synthesis. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification techniques: Such as crystallization, filtration, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Famotidine cyanoamidine can undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation reactions, particularly at the sulfur-containing thiazole ring.
Reduction: Reduction reactions can target the cyanoamidine group, converting it to an amine.
Substitution: The cyanoamidine group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation products: Sulfoxides or sulfones.
Reduction products: Amines.
Substitution products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of novel compounds with potential therapeutic applications.
Biology: For studying the effects of histamine H2 receptor antagonists on cellular processes.
Medicine: As a potential therapeutic agent for conditions involving excessive stomach acid production or other histamine-related disorders.
Industry: In the development of new pharmaceuticals and as a reference compound in quality control.
Comparison with Similar Compounds
Famotidine cyanoamidine can be compared to other histamine H2 receptor antagonists, such as:
- Cimetidine
- Ranitidine
- Nizatidine
Uniqueness:
- Binding Affinity: this compound may exhibit higher binding affinity or selectivity for H2 receptors due to the presence of the cyanoamidine group.
- Pharmacokinetics: The cyanoamidine group may alter the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, potentially leading to improved efficacy or reduced side effects.
Properties
IUPAC Name |
N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N7S2/c10-5-14-7(11)1-2-17-3-6-4-18-9(15-6)16-8(12)13/h4H,1-3H2,(H2,11,14)(H4,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHYHFAHYAJKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227644 | |
| Record name | Famotidine cyanoamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76823-97-7 | |
| Record name | 3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-cyanopropanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76823-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Famotidine cyanoamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famotidine cyanoamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAMOTIDINE CYANOAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S6W675X8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


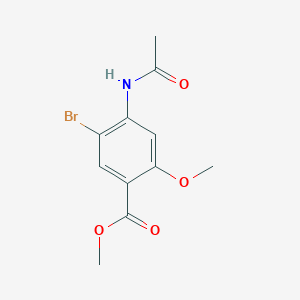
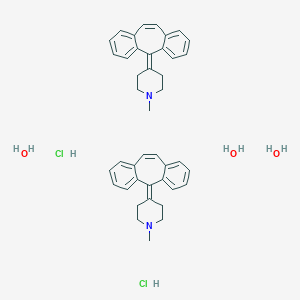
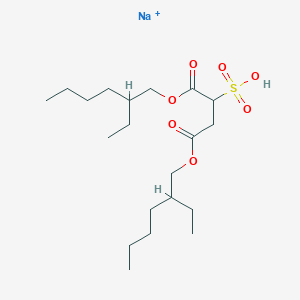
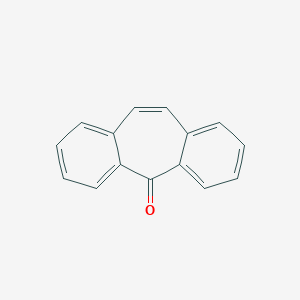

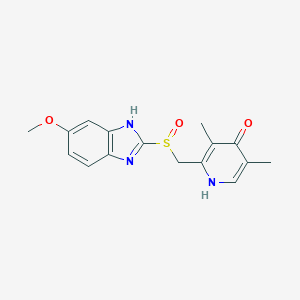
![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)


